(Cyclohexylmethyl)(1-methylbutyl)amine
Overview
Description
“(Cyclohexylmethyl)(1-methylbutyl)amine” is a complex organic compound. It’s important to note that there are several similar compounds, such as Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans- and Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- , which have similar structures and properties. These compounds belong to the class of aliphatic amines .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . Amines can also be synthesized through nucleophilic substitution reactions involving alkyl groups .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques. The infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For example, they can react with acid chlorides . They can also undergo multiple nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on the specific compound. For example, Cyclohexylamine is a colorless liquid with a fishy odor and is miscible with water . The compound “(cyclohexylmethyl)(methyl)amine hydrochloride” is a powder with a melting point of 193-194°C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(cyclohexylmethyl)pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h11-13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWBTJCUUJDQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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